![molecular formula C13H12N4O2 B2642652 2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide CAS No. 478039-67-7](/img/structure/B2642652.png)
2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide, also known as (2E)-N-(carbamoylamino)-3-(quinolin-3-yl)prop-2-enamide, is a chemical compound with the molecular formula C13H12N4O2 . Its molecular weight is 256.265.
Molecular Structure Analysis
The molecular structure of this compound is characterized by a quinolinyl group attached to a propenoyl group, which is further attached to a hydrazinecarboxamide group .
科学的研究の応用
Antitumor Studies
The synthesis and structure-activity relationships of derivatives related to 2-[(E)-3-(3-quinolinyl)-2-propenoyl]-1-hydrazinecarboxamide have been extensively studied for their antitumor properties. One study found that certain hydrazone derivatives derived from alpha-(N)-acyl heteroaromatics, including quinoline groups, showed significant inhibition of leukemia, colon, and ovarian cancer cells. For instance, a compound named E-13k demonstrated more efficient inhibition of MCF-7 breast carcinoma cells compared to non-transformed cells, highlighting its potential as a cancer therapeutic agent without being affected by common drug resistance mechanisms like P-glycoprotein transport or serum proteins (Easmon et al., 2006).
Carbamoylation Reactions
Hydrazinecarboxamides, including those similar to this compound, have been identified as a new class of carbamoylating agents. They are used in the regioselective carbamoylation of electron-deficient nitrogen heteroarenes, demonstrating wide applicability in synthesizing structurally diverse nitrogen-heteroaryl carboxamides. This process is valuable for creating compounds with potential pharmaceutical applications (He et al., 2017).
Corrosion Inhibition
Research into carboxamide derivatives has also shown their effectiveness as corrosion inhibitors for mild steel in acidic solutions. This study highlights the potential of quinoline-based carboxamides in protecting metals from corrosion, an application with significant implications for industrial maintenance and longevity (Erami et al., 2019).
Analgesic Activity
Some studies have explored the synthesis and analgesic activity of pyrazoles and triazoles bearing a quinazoline moiety, indicating the potential of these compounds, including those structurally related to this compound, in developing new pain relief medications (Saad et al., 2011).
Antimicrobial and Antitubercular Activities
Novel carboxamide derivatives of 2-quinolones have been synthesized and evaluated for their antimicrobial and antitubercular activities. The findings suggest that these compounds, by virtue of their structural features, could serve as potent agents against various bacterial, fungal, and tuberculosis pathogens (Kumar et al., 2014).
特性
IUPAC Name |
[[(E)-3-quinolin-3-ylprop-2-enoyl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c14-13(19)17-16-12(18)6-5-9-7-10-3-1-2-4-11(10)15-8-9/h1-8H,(H,16,18)(H3,14,17,19)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWYBEJOFGZCAX-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)/C=C/C(=O)NNC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

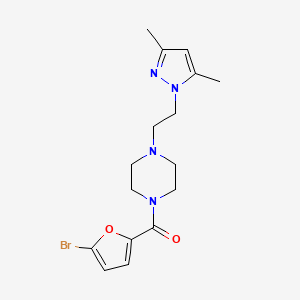

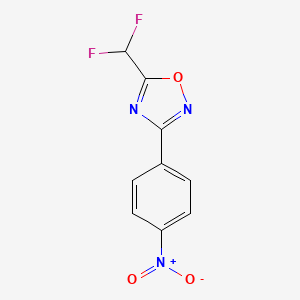

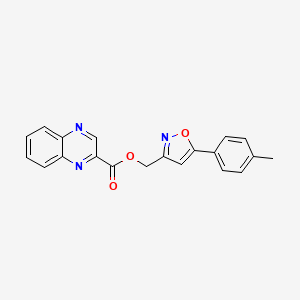
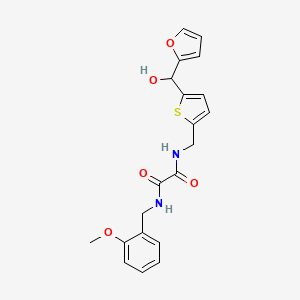
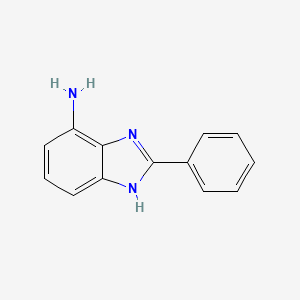
![N-(2,4-dimethoxyphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2642579.png)
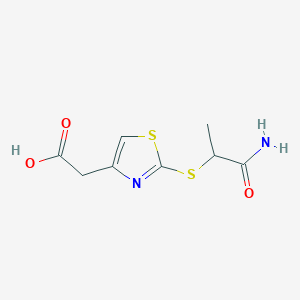
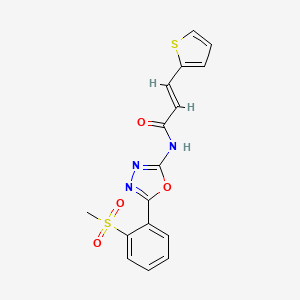
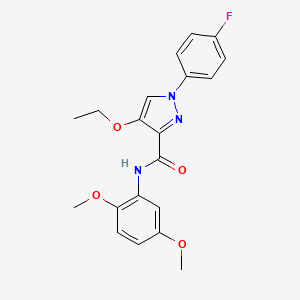
![6-(2-(isopentyloxy)benzyl)-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2642588.png)

![3-(1,3-Benzodioxol-5-ylmethylsulfanyl)-5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2642592.png)